Adenine, N-hydroxy-N-methyl-
Description
Nomenclature and Structural Classes of N-Hydroxymethyladenine Species
The nomenclature of modified nucleobases specifies the atom and position of the chemical modification. For adenine (B156593), the nitrogen atoms of the purine (B94841) ring system and the exocyclic amino group are common sites for modification. nih.govmicrobenotes.com The term "N-hydroxymethyladenine" refers to the addition of a hydroxymethyl group (-CH2OH) to a nitrogen atom.
Two key examples illustrate this structural class:
N6-hydroxymethyladenine (hm6A or N6-hmA): In this derivative, a hydroxymethyl group is attached to the nitrogen atom at the 6th position of the adenine purine ring, specifically on the exocyclic amino group. ebi.ac.uk This modification is formed through the oxidation of N6-methyladenine (m6A). oup.comnih.gov When incorporated into the DNA backbone as a deoxyribonucleoside, it is called N6-hydroxymethyl-2'-deoxyadenosine (hm6dA). oup.comoup.com
N1-hydroxymethyladenine (hm1A or N1-hmA): This modification involves the attachment of a hydroxymethyl group to the nitrogen atom at the 1st position within the purine ring. The corresponding nucleoside, N1-hydroxymethyladenosine, is considered a potential intermediate in the demethylation of N1-methyladenosine (m1A), a significant modification in transfer RNA (tRNA). However, this intermediate is notably unstable in solution. nih.gov
The compound "Adenine, N-hydroxy-N-methyl-" implies a different structure, where a single nitrogen atom is bonded to both a separate hydroxyl group (-OH) and a separate methyl group (-CH3). While various modified purines exist, the prominent and well-studied modifications in the context of nucleic acid biology are the N-hydroxymethyl derivatives like hm6A. ontosight.airsc.org
| Feature | N6-hydroxymethyladenine (hm6A) | N1-hydroxymethyladenine (hm1A) |
| Position of Modification | Exocyclic amino group (N6) | Purine ring (N1) |
| Precursor | N6-methyladenine (m6A) | N1-methyladenine (m1A) |
| Stability | Sufficiently stable to be detected and studied in DNA and RNA. nih.gov | Highly unstable as an intermediate in solution. nih.gov |
| Biological Context | Found in mammalian DNA and RNA; involved in epigenetic and epitranscriptomic regulation. oup.comebi.ac.uk | Postulated intermediate in RNA demethylation. nih.gov |
Historical Perspective and Emerging Research Significance in Nucleic Acid Biology
The discovery of modified bases dates back to the mid-20th century, with early findings of methylated bases in the DNA of microorganisms. oup.commicrobenotes.com For many years, DNA adenine methylation was thought to be primarily a feature of prokaryotic systems, involved in processes like restriction-modification and DNA mismatch repair. oup.com The existence and functional significance of adenine modifications in eukaryotes were subjects of debate for a considerable time.
A significant shift occurred with the development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which enabled the detection of rare DNA and RNA modifications. oup.comneb.com In 2015, several research groups reported the widespread presence and dynamic regulation of N6-methyladenine (m6A) in the genomes of various eukaryotes, reigniting interest in adenine modifications as potential epigenetic marks. oup.com
This led directly to the question of whether m6A, like 5-methylcytosine (B146107), could be further modified. In 2018, researchers reported the discovery of N6-hydroxymethyl-2'-deoxyadenosine (hm6dA) in the genomic DNA of mammalian cells and tissues. oup.comoup.comnih.gov They demonstrated that hm6dA is formed from the hydroxylation of m6dA, a reaction catalyzed by the Fe2+- and 2-oxoglutarate-dependent dioxygenase ALKBH1. oup.comnih.gov
In the realm of RNA, the fat mass and obesity-associated (FTO) protein, initially identified as an m6A demethylase, was shown to act through an oxidative pathway. nih.govoup.com FTO catalyzes the conversion of m6A in RNA to N6-hydroxymethyladenosine (hm6A) and subsequently to N6-formyladenosine (f6A), before the base is fully demethylated to adenosine (B11128). ebi.ac.ukoup.com
The emerging significance of these findings is substantial:
Dynamic Regulation: The existence of hydroxymethylated intermediates suggests that, like DNA cytosine methylation, adenine methylation is not a static mark but is dynamically regulated through oxidative demethylation pathways. oup.comnih.gov
Cancer Biology: Research has revealed a significant increase in the levels of hm6dA in lung carcinoma tissues compared to adjacent normal tissues. This increase correlates with higher expression of the ALKBH1 enzyme, suggesting a potential role for this modification in carcinogenesis and its potential as a biomarker. oup.comnih.gov
Functional Roles: While research is ongoing, the stability of N-hydroxymethylated adducts like hm6A suggests they could have distinct biological functions of their own, rather than merely being transient intermediates. nih.gov They may influence the binding of proteins to DNA and RNA, thereby affecting gene expression, replication, and repair. ontosight.ainih.gov
| Enzyme Family | Specific Enzyme | Substrate | Product | Biological System |
| AlkB Homologs | ALKBH1 | N6-methyl-2'-deoxyadenosine (m6dA) in DNA | N6-hydroxymethyl-2'-deoxyadenosine (hm6dA) | Mammals |
| AlkB Homologs | FTO Protein | N6-methyladenosine (m6A) in RNA | N6-hydroxymethyladenosine (hm6A) | Mammals |
| AlkB Homologs | ALKBH3 | N1-methyladenosine (m1A) in RNA | Adenosine (A) (unstable hm1A intermediate) | Humans |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19152-70-6 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10) |
InChI Key |
GNFKHGVHRNLVGU-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
Canonical SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
Other CAS No. |
19152-70-6 |
Synonyms |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
Origin of Product |
United States |
Biogenesis and Pathways of N Hydroxymethyladenine Formation
The creation of N-hydroxymethyladenine in biological systems is a multifaceted process. It can be synthesized through the targeted action of enzymes or as a result of non-enzymatic chemical reactions with endogenous molecules.
Enzymatic Hydroxylation of N-Methylated Adenine (B156593) Species
The primary enzymatic route to N-hydroxymethyladenine involves the direct hydroxylation of a methyl group on an adenine base. This reaction is catalyzed by a specific family of enzymes that play crucial roles in nucleic acid demethylation.
The AlkB family of proteins, which are Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenases, are central to the enzymatic formation of N-hydroxymethyladenine. frontiersin.orge3s-conferences.orgfrontiersin.orgptbioch.edu.pl These enzymes catalyze the oxidative demethylation of various substrates, including methylated DNA and RNA. frontiersin.orgfrontiersin.org The general mechanism involves the use of ferrous iron (Fe(II)) as a cofactor and 2-oxoglutarate as a co-substrate to activate molecular oxygen. rsc.orgnih.govportlandpress.comresearchgate.net This activation generates a highly reactive iron-oxo intermediate that hydroxylates the target substrate. nih.govportlandpress.com
Specifically, the human AlkB homolog, ALKBH1, has been identified as the enzyme that catalyzes the hydroxylation of N6-methyl-2'-deoxyadenosine (m6dA) to form N6-hydroxymethyl-2'-deoxyadenosine (hm6dA) in the genomic DNA of mammals. ilo.orgnih.gov Another prominent member of this family, the fat mass and obesity-associated protein (FTO), also known as ALKBH9, can demethylate N6-methyladenosine (m6A) in both DNA and RNA through a similar oxidative process that generates a hydroxymethyl intermediate. e3s-conferences.org
Table 1: Key Fe(II)/2OG-Dependent Dioxygenases in Adenine Modification
| Enzyme | Primary Substrate(s) | Product/Intermediate | Cellular Location/Function | References |
|---|---|---|---|---|
| ALKBH1 | N6-methyladenine (m6A) in DNA, N1-methyladenine (m1A) in tRNA | N6-hydroxymethyladenine (hm6A) | DNA/RNA demethylation, tRNA processing | frontiersin.orgptbioch.edu.plilo.org |
| FTO | N6-methyladenine (m6A) in RNA/DNA, N3-methylthymine (m3T) in DNA | N6-hydroxymethyladenine (hm6A), N6-formyladenine (f6A) | RNA demethylation, energy metabolism | e3s-conferences.orgrsc.org |
The hydroxylation of methylated nucleobases is a key step in active demethylation pathways. nih.govnih.govaging-us.commdpi.com N-hydroxymethyladenine is now understood to be a critical intermediate in the enzymatic removal of methyl groups from adenine. e3s-conferences.org The process begins when an AlkB family enzyme, such as ALKBH1 or FTO, oxidizes the methyl group of N-methyladenine to a hydroxymethyl group, forming N-hydroxymethyladenine. e3s-conferences.orgilo.org
This hydroxylated intermediate can then undergo further processing. In some cases, the N-hydroxymethyl group is unstable and spontaneously releases formaldehyde (B43269), resulting in an unmodified adenine base. portlandpress.com However, the stability of this intermediate can vary depending on its specific location on the nucleobase and the particular enzyme involved. rsc.org For instance, FTO can catalyze a second oxidation step on the N6-hydroxymethyladenine (hm6A) intermediate, converting it to N6-formyladenine (f6A), which is then further processed. e3s-conferences.org The formation of these oxidized derivatives is analogous to the well-characterized TET enzyme-mediated demethylation of 5-methylcytosine (B146107), which proceeds through 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) intermediates. nih.govresearchgate.net Thus, N-hydroxymethyladenine can be both a transient intermediate and, in some contexts, a stable modification with its own potential biological roles. rsc.org
The enzymatic hydroxylation of methylated adenine is a highly specific process, dictated by the intricate three-dimensional structure of the enzyme's active site. rsc.orgmdpi.com The active site cradles the target nucleobase, positioning the methyl group for precise oxidation by the Fe(IV)-oxo species. mdpi.com Studies on ALKBH3, a related enzyme, have shown that specific amino acid residues are critical for binding the methylated base and stabilizing its conformation to facilitate the catalytic reaction. mdpi.com This principle of structural specificity ensures that hydroxylation occurs at the correct position on the adenine base.
Research on TET enzymes, which belong to the same superfamily, has further illuminated the basis for this specificity, showing that the enzyme's ability to process a modified base is highly dependent on how the substrate fits within the active site. nih.gov The potential for oxygenase-catalyzed reactions to deliver N-hydroxymethyl adducts to specific sites within nucleic acids in vivo highlights the regulated nature of this modification. rsc.org The unique chemical environment of the target methyl group and its interaction with the enzyme's catalytic machinery ultimately determine the efficiency and outcome of the hydroxylation reaction. nih.gov
Non-Enzymatic Reactions Leading to N-Hydroxymethylated Adducts
Beyond enzymatic pathways, N-hydroxymethyladenine can also be formed through direct chemical reactions between adenine and certain endogenous molecules, most notably formaldehyde.
Formaldehyde, an endogenous metabolite and common environmental agent, can react directly with the nucleophilic sites on DNA and RNA bases. nih.gov The exocyclic amino group (N6) of adenine is particularly susceptible to attack by the electrophilic formaldehyde molecule. rsc.orgnih.gov This reaction leads to the formation of an N6-hydroxymethyl-adenine adduct, also known as a hemiaminal. rsc.orggoogle.com
The formation of these N-hydroxymethyl adducts has been observed in vivo. oup.com Studies have detected N6-hydroxymethyl-dA in rats exposed to formaldehyde, confirming that this reaction occurs within a biological context. oup.com These initial hydroxymethyl adducts are often unstable and can be reversible; however, they can also proceed to form more stable and potentially detrimental DNA-protein or DNA-DNA crosslinks. google.compnas.orgrcsb.org
Table 2: Comparison of N-Hydroxymethyladenine Formation Pathways
| Feature | Enzymatic Hydroxylation | Formaldehyde-Mediated Adduct Formation |
|---|---|---|
| Catalyst | Fe(II)/2OG-dependent dioxygenases (e.g., ALKBH1, FTO) | None (direct chemical reaction) |
| Specificity | Highly site-specific due to enzyme active site structure | Less specific, reacts with available nucleophilic amino groups |
| Reactants | N-methyladenine, O₂, Fe(II), 2-oxoglutarate | Adenine, Formaldehyde |
| Context | Regulated demethylation pathways, epigenetic control | Spontaneous reaction with endogenous/exogenous formaldehyde |
| References | e3s-conferences.orgilo.orgmdpi.com | rsc.orgnih.govoup.com |
The cellular environment is a reactive aqueous solution where spontaneous chemical modifications to DNA can occur, albeit often at a slow rate. nih.gov While hydrolytic deamination is a well-known spontaneous reaction that can alter nucleobases, the most significant non-enzymatic pathway for the formation of N-hydroxymethyladenine is the reaction with endogenous formaldehyde, as described above. nih.govnih.gov Other spontaneous processes, such as reactions with radical species generated during normal metabolism, could potentially lead to various modifications, but the direct formation of an N-hydroxymethyl adduct from a methyl-adenine precursor via these routes is less defined. nih.gov Therefore, the reaction with endogenous formaldehyde represents the primary known spontaneous chemical process that directly yields N-hydroxymethylated adenine adducts in a biological setting.
Chemoenzymatic and Synthetic Methodologies for N-Hydroxymethyladenine Analogs
The generation of N-hydroxymethyladenine analogs, crucial for studying their biological roles and developing new therapeutic strategies, employs a combination of chemical and enzymatic techniques. These methodologies allow for the precise introduction of modified bases into nucleic acids for various applications, from probing biological function to creating more stable mRNA molecules.
Chemoenzymatic Approaches
Chemoenzymatic methods leverage the specificity of enzymes combined with the versatility of chemical synthesis to create or label modified nucleosides. A prominent strategy involves using enzymes that naturally process N6-methyladenosine (m6A), the precursor to N6-hydroxymethyladenosine (hm6A), in conjunction with chemical labeling techniques.
One such method is m6A-SEAL (Selective chemical Labeling) , which utilizes the fat mass and obesity-associated (FTO) protein. The FTO protein oxidizes m6A to the intermediate hm6A and then further to N6-formyladenosine (f6A). rsc.org The relatively stable hm6A intermediate can then be targeted for chemical modification. rsc.org This approach allows for the specific labeling and detection of m6A sites by converting them into more reactive analogs.
Another chemoenzymatic strategy is seen in sequencing methods like TET-assisted bisulfite sequencing (TAB-seq) . trilinkbiotech.comcam.ac.uk While primarily used for detecting 5-hydroxymethylcytosine (5hmC), the principle of using an enzyme (in this case, Ten-eleven translocation (TET) enzymes) to specifically modify a base, followed by a chemical reaction (bisulfite conversion), illustrates a powerful chemoenzymatic approach that can be adapted for studying different modified bases. trilinkbiotech.comcam.ac.uk
Key Chemoenzymatic Methodologies
| Methodology | Enzyme(s) | Chemical Reagents/Steps | Application |
|---|---|---|---|
| m6A-SEAL | FTO Protein | Dithiothreitol (B142953) (DTT) | Specific detection and labeling of m6A by conversion to hm6A/f6A. rsc.org |
| NAD+ capture sequencing | NAD+- pyrophosphatase | Click chemistry (e.g., CuAAC or SPAAC) | Mapping of NAD+-capped RNAs. nih.gov |
| CAPturAM | PCIF1 | Synthetic AdoMet analog, Biotinylation | Identification of m6Am sites. rsc.org |
Synthetic Methodologies
Purely synthetic approaches offer another route to creating N-hydroxymethyladenine analogs and incorporating them into RNA or DNA strands. These methods provide high control over the structure and position of the analog.
Phosphoramidite (B1245037) Chemistry: This is a standard method for the chemical synthesis of oligonucleotides. Synthetic phosphoramidite monomers of modified nucleosides, including analogs of N-hydroxymethyladenine, can be created. glenresearch.com These building blocks are then used in an automated synthesizer to incorporate the analog at specific positions within a DNA or RNA sequence. This technique has been instrumental in creating synthetic RNA probes containing m6A to study its interaction with "reader" and "eraser" proteins. glenresearch.com
Metabolic Labeling: This in vivo approach involves introducing a modified precursor molecule to cells, which is then incorporated into newly synthesized nucleic acids. For instance, the m6A-label-seq method uses a methionine analog, Se-adenosyl-L-selenomethionine, which leads to the metabolic incorporation of an allyl group instead of a methyl group at adenosine (B11128) sites, creating N6-allyladenosine (a6A). rsc.org This analog can then be specifically targeted for detection or enrichment. This strategy allows for the transcriptome-wide, single-base-resolution detection of sites that would normally be methylated. rsc.org
Synthetic Methodologies Overview
| Methodology | Core Principle | Key Features | Example Application |
|---|---|---|---|
| Phosphoramidite Chemistry | Stepwise chemical synthesis of oligonucleotides using phosphoramidite building blocks. | Site-specific incorporation of modified bases. High purity and yield. | Synthesis of RNA probes with m6A to study protein binding. glenresearch.com |
| Metabolic Labeling (e.g., m6A-label-seq) | Cellular uptake and incorporation of a modified precursor into nascent RNA. | In vivo labeling. Allows for transcriptome-wide analysis. | Detection of m6A sites at single-base resolution by creating a trackable analog (a6A). rsc.org |
| mRNA Cap Analog Synthesis | Chemical synthesis of modified 5' cap structures. | Creates more stable and efficiently translated mRNA. Can improve purification. | Development of mRNA therapeutics with enhanced properties. google.com |
These chemoenzymatic and synthetic methodologies are vital for advancing the study of modified nucleosides like N-hydroxymethyladenine. They provide the essential tools to create specific analogs, enabling detailed investigation into their formation, function, and impact on biological processes. ontosight.ai
Molecular and Cellular Functions of N Hydroxymethyladenine in Nucleic Acids
Epigenetic Regulation and Signaling
The discovery of hm6A has provided crucial insights into the mechanisms of DNA demethylation, paralleling the oxidative demethylation pathway of 5-methylcytosine (B146107) (5mC). oup.comnih.gov Its role as a transient intermediate underscores the dynamic and finely-tuned nature of epigenetic control in eukaryotes.
N6-methyladenine (m6A) in DNA has been identified as a potential epigenetic mark in various eukaryotes, including mammals, with roles in gene regulation and chromatin organization. thegreerlab.comthno.orgoup.com The existence of N6-hydroxymethyladenine (hm6A) was confirmed as a subsequent oxidative product of m6A, positioning it as a key component of an active adenine (B156593) demethylation pathway. thegreerlab.comthno.orgilo.org
This process is mediated by enzymes from the AlkB family of dioxygenases. thegreerlab.comoup.com While m6A itself can be a stable mark that influences cellular processes, its conversion to the unstable hm6A intermediate, which can then decay to adenine, suggests that hm6A's primary role is to facilitate the erasure of the m6A mark. ccspublishing.org.cnresearchgate.net This pathway highlights a sophisticated mechanism for controlling the epigenetic state of adenine within the genome. Although chemically unstable, hm6A has been detected in mammalian genomes, which suggests that unknown protein factors might recognize and stabilize it, potentially preventing its immediate decay. ccspublishing.org.cn
The formation of N-hydroxy-N-methyladenine in mammalian DNA is a dynamically regulated process catalyzed by the Fe(II)- and 2-oxoglutarate-dependent dioxygenase ALKBH1. thegreerlab.comthno.orgilo.org This enzyme specifically hydroxylates the methyl group of N6-methyladenine to form N-hydroxy-N-methyladenine. thegreerlab.comthno.org This enzymatic control allows the cell to actively erase the m6A mark in response to various cellular signals.
Research has demonstrated a distinct tissue-specific distribution and dynamic changes in the levels of this modification. Notably, a significant increase in the content of hm6A, accompanied by an increase in ALKBH1 expression, has been observed in lung carcinoma tissues compared to adjacent normal tissues. thegreerlab.comthno.orgilo.org This suggests a potential role for the m6A-to-hm6A conversion pathway in the pathophysiology of certain cancers. researchgate.net The dynamic regulation is further highlighted by studies on the precursor, m6A, whose levels are altered in conditions like hypertension, implying that the regulatory activity of enzymes like ALKBH1 is responsive to physiological and pathological states. oup.com
The presence of N6-methyladenine (m6A) in the genome can significantly influence chromatin structure and gene expression, often leading to transcriptional silencing. ccspublishing.org.cn It has been shown to co-localize with repressive histone marks, such as H3K9me3, and can recruit the polycomb complex to mediate epigenetic silencing. ccspublishing.org.cn Furthermore, m6A can obstruct the binding of architectural proteins like SATB1 to chromatin. researchgate.net
The conversion of m6A to N-hydroxy-N-methyladenine by ALKBH1 directly reverses these effects. By erasing the m6A mark, the formation of hm6A serves to reactivate gene expression and remodel chromatin. This process can be viewed as a switch that turns off the repressive signals conveyed by m6A. For instance, the removal of m6A from the promoters of hypoxia-induced genes is a critical step in their activation. ccspublishing.org.cn Therefore, the generation of N-hydroxy-N-methyladenine is a key event in modulating chromatin accessibility and controlling specific gene expression programs. ccspublishing.org.cnresearchgate.net
Impact on DNA Replication and Transcription
The modification of DNA bases can present obstacles to the cellular machinery responsible for replication and transcription. N-hydroxy-N-methyladenine plays a pivotal role in mitigating the inhibitory effects of its precursor, N6-methyladenine.
The presence of N6-methyladenine (m6A) in a DNA template can act as a lesion, inhibiting DNA replication. ccspublishing.org.cnresearchgate.net In vitro studies have shown that m6A can hinder DNA replication mediated by certain DNA polymerases, reducing the efficiency of nucleotide incorporation opposite the modified base. ccspublishing.org.cn For example, the presence of m6A on a template strand has been reported to inhibit replication by human DNA polymerase η. thegreerlab.comresearchgate.net
The enzymatic conversion of m6A to N-hydroxy-N-methyladenine is the first step in an oxidative demethylation pathway that ultimately restores the canonical adenine base. ccspublishing.org.cn This process effectively repairs the m6A lesion, removing the block to DNA polymerase. By facilitating the removal of m6A, the formation of N-hydroxy-N-methyladenine is crucial for maintaining the fidelity and processivity of DNA replication, ensuring the accurate copying of the genome. researchgate.net
Similar to its effect on DNA replication, N6-methyladenine can also impede transcription. Biochemical studies have demonstrated that an m6A modification within a DNA template can cause site-specific pausing and stalling of RNA polymerase II (RNAPII). oup.comnih.gov This pausing is thought to result from the weakened Watson-Crick base pairing between m6A and uracil, which can favor backtracking of the polymerase. oup.com
The generation of N-hydroxy-N-methyladenine via the ALKBH1 enzyme reverses this effect. By removing the m6A mark, the cell can alleviate RNAPII pausing and ensure the smooth progression of transcription. oup.comnih.gov The deposition of the m6A mark itself can be a co-transcriptional process, with methyltransferase enzymes physically interacting with RNAPII. nih.gov The subsequent removal of this mark through the formation of N-hydroxy-N-methyladenine highlights a dynamic cycle of adenine methylation and demethylation that directly modulates the function and interaction of the transcriptional machinery.
Role in DNA Damage Response and Repair Processes
N-hydroxymethyladenine is a critical intermediate in the cellular response to DNA damage, particularly in the repair of N-methylated adenine lesions. Its formation is a key step in a direct damage reversal pathway mediated by a specific family of enzymes, which prevents the mutagenic and cytotoxic effects of adenine alkylation.
Recognition by DNA Repair Systems (e.g., AlkB Family Dioxygenases)
The repair of N-methylated adenine adducts in DNA is primarily carried out by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.gov These enzymes are conserved across species, from E. coli to humans, and play a vital role in maintaining genomic integrity. nih.gov The family includes the prototypical AlkB protein in E. coli and nine human homologs (ALKBH1-8 and FTO), several of which are dedicated to nucleic acid repair. e3s-conferences.orgacs.org
The primary substrates for these enzymes are N-methylated bases that disrupt Watson-Crick base pairing, such as 1-methyladenine (B1486985) (m1A) and 3-methylcytosine (B1195936) (m3C). nih.govpnas.orgnih.gov These lesions are particularly cytotoxic as they can block DNA replication. oup.com The AlkB protein and its homologs recognize and bind to these damaged bases within the DNA structure. Research has shown that E. coli AlkB and the human homolog ALKBH3 exhibit a preference for repairing lesions in single-stranded DNA (ssDNA) or RNA, while ALKBH2 preferentially acts on lesions within double-stranded DNA (dsDNA). researchgate.net This substrate preference reflects the different contexts in which these lesions may be encountered by the cell.
In addition to the highly cytotoxic m1A lesion, some AlkB homologs can also recognize and demethylate N6-methyladenine (m6A), an adduct that plays roles in epigenetic signaling. nih.govacs.org The human enzyme ALKBH1, for example, has been shown to oxidize m6A in DNA. oup.com The ability of AlkB family enzymes to recognize a range of N-alkylated adenine adducts underscores their versatility in combating alkylation damage. nih.gov The recognition process is highly specific, enabling the enzyme to locate the small methyl adduct among a vast excess of normal bases.
Table 1: Recognition of N-Methyladenine Adducts by AlkB Family Dioxygenases
| Enzyme | Primary N-Adenine Substrate(s) | Nucleic Acid Context Preference | Organism |
|---|---|---|---|
| AlkB | 1-methyladenine (m1A) | Single-stranded DNA (ssDNA) & RNA researchgate.net | E. coli |
| ALKBH1 | N6-methyladenine (m6A) oup.com | - | Human |
| ALKBH2 | 1-methyladenine (m1A) | Double-stranded DNA (dsDNA) researchgate.net | Human |
| ALKBH3 | 1-methyladenine (m1A) | Single-stranded DNA (ssDNA) & RNA researchgate.net | Human |
Mechanisms of Oxidative Demethylation and Adduct Reversal
The AlkB family of enzymes repairs N-methyladenine damage through a direct reversal mechanism involving oxidative demethylation. nih.gov This process restores the adenine base to its original, unmodified state without excising the base or breaking the DNA backbone, which is characteristic of other repair pathways like base excision repair. nih.gov The reaction is a sophisticated oxidation that requires several key components: the AlkB enzyme, non-heme iron (Fe(II)) as a cofactor, α-ketoglutarate (αKG) as a co-substrate, and molecular oxygen (O₂). nih.govportlandpress.com
The catalytic cycle begins with the binding of Fe(II) and αKG within the enzyme's active site. nih.gov This complex then reacts with O₂, leading to the formation of a highly reactive ferryl [Fe(IV)=O] intermediate. nih.gov This potent oxidizing species attacks the methyl group of the N-methylated adenine lesion (e.g., 1-methyladenine or N6-methyladenine). nih.govpnas.org
This attack results in the hydroxylation of the offending methyl group, creating an unstable N-hydroxymethyladenine intermediate (e.g., 1-hydroxymethyladenine or N6-hydroxymethyladenine). nih.govrsc.org This hydroxymethyl adduct is the key intermediate in the reversal process. Its formation has been confirmed through various analytical techniques, providing strong support for the oxidative demethylation mechanism. acs.orgrsc.org The N-hydroxymethyladenine intermediate is transient and spontaneously decomposes. The C-N bond connecting the hydroxymethyl group to the adenine ring is unstable, leading to the release of the oxidized carbon as formaldehyde (B43269) (HCHO). nih.govnih.govnih.gov
Simultaneously with the hydroxylation, the α-ketoglutarate co-substrate is decarboxylated to succinate (B1194679) and carbon dioxide (CO₂). nih.gov The final products of the reaction are the restored, undamaged adenine base in the DNA, formaldehyde, succinate, and CO₂. nih.gov This elegant mechanism directly reverses the damage, efficiently preserving the genetic information encoded in the DNA.
Table 2: Key Steps in AlkB-Mediated Oxidative Demethylation of N-Methyladenine
| Step | Description | Key Reactants/Components | Key Products/Intermediates |
|---|---|---|---|
| 1. Enzyme Activation | Binding of cofactors and co-substrates to the AlkB enzyme active site. | AlkB Enzyme, Fe(II), α-ketoglutarate nih.gov | Activated Enzyme Complex |
| 2. Oxidation | Reaction with molecular oxygen to form a reactive ferryl species. | Activated Complex, O₂ nih.gov | Fe(IV)=O Intermediate nih.gov |
| 3. Hydroxylation | The ferryl intermediate hydroxylates the methyl group on the adenine lesion. | N-methyladenine, Fe(IV)=O nih.govpnas.org | N-hydroxymethyladenine Intermediate, Succinate, CO₂ nih.govrsc.org |
| 4. Adduct Reversal | Spontaneous decomposition of the unstable intermediate. | N-hydroxymethyladenine Intermediate | Unmodified Adenine, Formaldehyde nih.govnih.gov |
Mechanisms of Genotoxicity and Mutagenesis Associated with N Hydroxymethyladenine Adducts
Adduct Formation and DNA Lesions
The initial step in the genotoxic pathway of N-hydroxymethyladenine is its formation as a lesion on the DNA molecule. This process can occur at specific sites on the adenine (B156593) base, leading to structural alterations in the DNA duplex.
N-hydroxymethyladenine adducts are primarily formed through the reaction of formaldehyde (B43269) with the exocyclic amino group (N6) or the ring nitrogen (N1) of adenine residues in DNA. researchgate.netashpublications.org Formaldehyde, a ubiquitous environmental pollutant and a product of cellular metabolism, readily reacts with the nucleophilic nitrogen atoms in DNA bases to form N-hydroxymethyl mono-adducts. researchgate.netnih.gov
The N6 position of adenine is a common site for modification, leading to the formation of N6-hydroxymethyladenine (N6-hmA). ashpublications.org This adduct can arise from direct reaction with formaldehyde or through the enzymatic hydroxylation of N6-methyladenine (m6A), a known epigenetic mark, by enzymes such as the AlkB homolog 1 (ALKBH1) protein. nih.govilo.org N6-hydroxymethyladenine has been identified in the genomic DNA of mammalian cells and tissues, with increased levels observed in some lung carcinoma tissues. nih.govilo.orgscite.ai
The N1 position of adenine can also be a target for alkylating agents, forming lesions like N1-methyladenine. The repair of such lesions by AlkB family dioxygenases proceeds through an oxidative mechanism that creates an unstable N-hydroxymethyl intermediate, which then releases formaldehyde to restore the original base. rsc.orgpnas.orgnih.gov This highlights the N1 position as a potential, albeit transient, site for hydroxymethylation.
| Adduction Site | Formation Pathway | Significance | References |
|---|---|---|---|
| N6-position (N6-hydroxymethyladenine) | Direct reaction with formaldehyde; Enzymatic hydroxylation of N6-methyladenine by ALKBH1. | Detected in mammalian genomic DNA; Associated with formaldehyde exposure and potentially carcinogenesis. ashpublications.orgnih.govilo.org | ashpublications.orgnih.govilo.org |
| N1-position (N1-hydroxymethyladenine) | Forms as a transient intermediate during the enzymatic repair of N1-alkyladenine lesions by AlkB family dioxygenases. | Represents a key step in a DNA repair pathway, though the adduct itself is unstable. rsc.orgpnas.orgnih.gov | rsc.orgpnas.orgnih.gov |
The addition of a hydroxymethyl group to an adenine base can alter the local structure and stability of the DNA double helix. While extensive research has been conducted on the structural impact of the related modification, 5-hydroxymethylcytosine (B124674) (5-hmC), specific data on N-hydroxymethyladenine is less abundant. However, principles from related modifications offer significant insights.
Studies on 5-hmC have shown that this modification can lead to a stiffer DNA structure compared to unmodified or methylated cytosine. plos.orgbohrium.com This increased rigidity can affect processes like nucleosome formation. plos.orgbohrium.com Similarly, adenine methylation (6mA) is thought to influence the DNA double helix structure by affecting base pair stability and stacking. nih.gov
The hydroxymethyl group at the N6 position of adenine can interfere with the standard Watson-Crick base pairing with thymine. The presence of this bulky group in the major groove of the DNA can disrupt the regular B-form DNA structure. Molecular dynamics simulations on other modifications like hydroxymethylation of cytosine have indicated changes in DNA's dynamical landscape, affecting twist, roll, and tilt angles at the modification site. nih.gov These structural perturbations can influence the binding of proteins to DNA, potentially obstructing the action of transcription machinery or DNA repair enzymes. nih.govnih.gov While some studies on 5-hmC suggest it may increase the mechanical stability of DNA against strand separation, others indicate it can bring the melting temperature closer to that of unmodified DNA, reversing the stabilizing effect of methylation. rsc.orgnih.gov The precise biophysical impact of N6-hydroxymethyladenine likely depends on the sequence context and the density of the modification.
Misincorporation and Replication Bypass Mechanisms
When DNA replication machinery encounters an N-hydroxymethyladenine lesion, the process can be disrupted, leading to either stalling of the replication fork or bypass of the lesion, often with the incorporation of an incorrect nucleotide.
The N-hydroxymethyl group alters the hydrogen bonding capabilities of the adenine base. The addition of a methyl group at the N1 position of adenine (m1A) is known to interfere with standard Watson-Crick base pairing, sometimes leading to Hoogsteen base pairing and potential mismatches during replication. frontiersin.orgrsc.org Similarly, the hydroxymethyl group at the N6 position can sterically hinder the formation of a normal A-T base pair. This altered geometry can cause the replication machinery to misinterpret the modified base, leading to the insertion of a non-complementary nucleotide on the nascent strand.
Replicative DNA polymerases are typically high-fidelity enzymes that are blocked by bulky DNA lesions. nih.gov To overcome such replication blocks and prevent cell death, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov These TLS polymerases, such as members of the Y-family (e.g., Pol η, Pol ι, Pol κ), have more open active sites that can accommodate distorted DNA templates, allowing them to replicate past the damage, albeit often with lower fidelity. nih.govmdpi.comnih.gov
While specific studies detailing the bypass of N-hydroxymethyladenine are limited, the mechanisms can be inferred from research on other DNA adducts. For instance, human DNA polymerase iota (Pol ι) can incorporate a G opposite an abasic site and a C opposite an AAF-adducted guanine (B1146940). nih.gov DNA polymerase Q (POLQ) is notably proficient at bypassing abasic sites, preferentially inserting an A. embopress.org The choice of the inserted base and the efficiency of the bypass depend on the specific lesion and the particular TLS polymerase involved. mdpi.commdpi.com It is plausible that a specific TLS polymerase is recruited to bypass the N-hydroxymethyladenine lesion, with the outcome (i.e., correct or incorrect base insertion) determining the mutagenic potential of the adduct.
| TLS Polymerase | Known Substrates / Bypass Characteristics | Potential Role in N-hmA Bypass | References |
|---|---|---|---|
| Pol η (eta) | Bypasses a wide range of lesions, including cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPD) and 8-oxoguanine. | May be involved in bypassing N-hmA, given its broad substrate specificity. | mdpi.com |
| Pol ι (iota) | Inserts bases opposite various lesions, including abasic sites and AAF-guanine. Error-prone. | Could potentially bypass N-hmA, likely in an error-prone manner. | nih.gov |
| Pol κ (kappa) | Bypasses N2-dG lesions with higher efficiency and accuracy than other polymerases. | Its specialization in N2-dG adducts suggests it might interact with other N-adducted purines. | nih.gov |
| Pol Q (theta) | Exceptionally efficient at both insertion and extension steps for bypassing abasic (AP) sites. | Its ability to handle significant template distortions could be relevant for N-hmA bypass. | embopress.org |
Mutational Signatures and Outcomes
The misincorporation of nucleotides opposite N-hydroxymethyladenine lesions during translesion synthesis results in specific patterns of mutations, known as mutational signatures. These signatures provide clues about the underlying mutagenic processes and the exposures that caused them. oup.com
N-hydroxymethyladenine can arise from exposure to formaldehyde, a known carcinogen. oup.comashpublications.org The analysis of mutation patterns in cancers can reveal signatures associated with specific carcinogens. For example, some endogenous processes lead to characteristic C>T transitions. oup.com While a unique mutational signature for N-hydroxymethyladenine has not been definitively established, its formation via formaldehyde suggests a link to formaldehyde-induced mutational patterns. Formaldehyde has been shown to induce tandem base substitutions, particularly at 5'-GG and 5'-GA sequences. researchgate.net
The ultimate outcome of N-hydroxymethyladenine formation is its potential contribution to the mutational load of a cell. If the adduct is not repaired before replication, the error-prone bypass by TLS polymerases can fix a mutation in the genome. The accumulation of such mutations in critical genes, such as tumor suppressors or oncogenes, is a key step in the initiation and progression of cancer. researchgate.net The challenge lies in distinguishing DNA adducts that arise from environmental exposures from those that are endogenous epigenetic marks, as both can contribute to mutagenesis. oup.comoup.com
Induction of Specific Base Substitutions (e.g., A→C, A→T transversions)
The presence of a hydroxymethyl group on the N6 position of adenine sterically hinders the formation of a canonical A:T base pair during DNA replication. This interference can cause DNA polymerases to stall or to incorrectly insert a nucleotide opposite the lesion, leading to mutations. While the mutagenic potential of N6-hmA is recognized, its specific mutational signature is not yet fully elucidated in the scientific literature. oup.comoup.com
The genotoxicity of such adducts stems from their ability to be misread by DNA polymerases during translesion synthesis (TLS). For an adduct like N6-hmA, the bulky group at the base-pairing interface would likely favor the syn-conformation of the modified adenine base, which has altered hydrogen-bonding properties compared to the standard anti-conformation. This can lead to misincorporation of incorrect bases. For example, related exocyclic adenine adducts, which also disrupt the Watson-Crick pairing face, are known to be both toxic and mutagenic. acs.org However, specific studies detailing the precise frequency and types of base substitutions (A→C, A→T, or A→G) induced by N6-hmA during replication in cellular systems are currently limited. The determination of its exact role in mutagenesis is challenging because it can arise from both endogenous enzymatic processes and exogenous exposures. oup.comoup.com
Table 1: Mutagenic Potential of Adenine Adducts This table provides a comparative overview of the mutagenic outcomes of different adenine adducts. The specific mutational profile for N6-hydroxymethyladenine remains an active area of investigation.
| Adduct Name | Forming Agent(s) | Mutagenic Outcome |
| N6-hydroxymethyladenine (N6-hmA) | Formaldehyde, ALKBH1 oxidation of m6dA | Specific base substitutions not yet fully characterized. oup.comoup.com |
| 1,N6-Ethenoadenine (εA) | Vinyl chloride, lipid peroxidation | A→T, A→C, A→G transversions and transitions |
| N3-Methyladenine (3MeA) | Alkylating agents (e.g., MMS) | Primarily cytotoxic, can cause A:T → T:A transversions. oup.com |
| 1-Methyladenine (B1486985) (1MeA) | Alkylating agents (e.g., MMS) | Potent block to replication, highly genotoxic. nih.gov |
This table is for illustrative purposes to contextualize the potential mutagenicity of adenine adducts. Data for εA, 3MeA, and 1MeA are based on established literature and provided for comparison.
Contributions to Genomic Instability via Adduct Formation
The formation of N6-hydroxymethyladenine adducts is a direct chemical alteration to the DNA structure, which is a fundamental contributor to genomic instability. Genomic instability can manifest as an increased rate of mutations, chromosomal alterations, and aneuploidy, which are hallmarks of carcinogenesis.
The contribution of N6-hmA to genomic instability occurs through several mechanisms:
Formation from Exogenous and Endogenous Sources: N6-hmA can be generated by formaldehyde, a known human carcinogen. oup.com Formaldehyde is produced endogenously through cellular metabolic processes, including histone demethylation, and is also a widespread environmental pollutant. oup.com The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication.
Intermediate in Demethylation: N6-hmA is an intermediate in the oxidative demethylation of N6-methyladenine (m6dA), a DNA modification with epigenetic functions. nih.govnih.gov This process is catalyzed by ALKBH family dioxygenases. nih.gov While this is a repair or regulatory pathway, the N6-hmA intermediate is itself a lesion. If the demethylation process is dysregulated or overwhelmed, the transient accumulation of N6-hmA could pose a threat to genome stability.
Disruption of DNA Processes: Like other bulky adducts, N6-hmA can interfere with the progression of DNA and RNA polymerases, potentially blocking replication and transcription. acs.orgmdpi.com Such blockage can lead to the collapse of replication forks and the formation of DNA double-strand breaks, which are highly toxic lesions that can trigger large-scale genomic rearrangements if repaired incorrectly.
Association with Cancer: The presence of N6-hmA has been confirmed in various mammalian tissues and cell lines. oup.com Notably, studies have reported significantly increased levels of N6-hmA in lung carcinoma tissues compared to adjacent normal tissues, suggesting a potential role in the pathology of cancer. nih.gov Its presence has also been detected in the human stomach. mdpi.comnii.ac.jp The correlation between higher levels of this adduct and cancer points towards its contribution to the genomic instability that drives tumor development.
Table 2: Research Findings on N6-hydroxymethyladenine (N6-hmA) and Genomic Instability
| Finding | Implication for Genomic Instability | Source(s) |
| Formation from formaldehyde | Links a known carcinogen directly to the creation of a specific premutagenic DNA adduct. | oup.com |
| Product of m6dA oxidation by ALKBH1 | Functions as an intermediate in a DNA modification pathway; its accumulation can represent a form of endogenous DNA damage. | oup.comnih.govnih.gov |
| Disruption of Watson-Crick pairing | The adduct's structure is inherently disruptive to the DNA helix, creating a site for potential replication errors and mutations. | acs.org |
| Elevated levels in lung carcinoma | Correlates the presence of the adduct with a major human cancer, suggesting it is part of the underlying molecular pathology. | nih.gov |
| Detection in human gastric mucosa | Confirms the existence of this adduct in human tissues subject to environmental and endogenous damage, highlighting its potential widespread role. | mdpi.comnii.ac.jp |
Advanced Methodologies for the Study of N Hydroxymethylated Adenine Derivatives
Analytical Chemistry Techniques
Analytical chemistry provides the foundation for identifying and quantifying "Adenine, N-hydroxy-N-methyl-" in various matrices. High-resolution techniques are essential for distinguishing this specific derivative from other modified nucleobases.
Mass Spectrometry for Detection and Quantification (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the sensitive detection and accurate quantification of "Adenine, N-hydroxy-N-methyl-". This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical LC-MS workflow, a sample is first injected into an LC system, where "Adenine, N-hydroxy-N-methyl-" is separated from other components based on its physicochemical properties, such as polarity and size. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured.
Tandem mass spectrometry (MS/MS) is often employed for enhanced specificity. In this approach, the parent ion corresponding to "Adenine, N-hydroxy-N-methyl-" is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound. For quantification, stable isotope-labeled internal standards are often used to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Adenine, N-hydroxy-N-methyl-". Unlike mass spectrometry, which provides information about the molecular weight and fragmentation of a molecule, NMR provides detailed insights into the chemical environment of each atom within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons present in the molecule and their respective chemical shifts. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. These experiments allow for the precise determination of the attachment of the hydroxy and methyl groups to the exocyclic nitrogen of adenine (B156593). Furthermore, NMR can be used to study the conformational dynamics of "Adenine, N-hydroxy-N-methyl-" in solution and to investigate its interactions with other molecules, providing valuable mechanistic information.
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are crucial for understanding the biological relevance of "Adenine, N-hydroxy-N-methyl-". These assays allow researchers to investigate how this compound is processed by enzymes and how it interacts with other biological macromolecules.
In Vitro Enzyme Activity and Substrate Specificity Characterization
In vitro enzyme assays are performed to identify enzymes that can act on "Adenine, N-hydroxy-N-methyl-" and to characterize their substrate specificity. In these experiments, the purified enzyme is incubated with "Adenine, N-hydroxy-N-methyl-" under controlled conditions, and the reaction products are analyzed over time. This allows for the determination of whether the enzyme can metabolize, modify, or otherwise process the compound.
To assess substrate specificity, the enzyme is typically tested against a panel of related compounds, such as adenine, N-methyladenine, and other modified nucleobases. By comparing the reaction rates with different substrates, researchers can determine the enzyme's preference for "Adenine, N-hydroxy-N-methyl-". This information is critical for understanding the specific biological pathways in which this compound may be involved.
Kinetic Studies of N-Hydroxymethyladenine Processing
Kinetic studies are conducted to determine the efficiency and mechanism of enzymatic processing of "Adenine, N-hydroxy-N-methyl-". These studies involve measuring the initial reaction rates at varying concentrations of the substrate ("Adenine, N-hydroxy-N-methyl-") and the enzyme.
The data obtained from these experiments are used to calculate key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of the enzyme is often expressed as the kcat/Km ratio, where kcat is the turnover number. These kinetic parameters provide quantitative measures of how effectively an enzyme processes "Adenine, N-hydroxy-N-methyl-".
| Parameter | Description |
| Km (Michaelis Constant) | The concentration of substrate at which the enzyme reaction rate is at half-maximal. It is an inverse measure of the enzyme's affinity for its substrate. |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |
| kcat/Km | The catalytic efficiency of an enzyme, representing a measure of both substrate binding and catalytic activity. |
Substrate Binding Analysis (e.g., Differential Scanning Fluorimetry)
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a powerful technique used to study the binding of "Adenine, N-hydroxy-N-methyl-" to proteins, particularly enzymes. This method measures the thermal stability of a protein in the presence and absence of a ligand (in this case, "Adenine, N-hydroxy-N-methyl-").
Molecular and Structural Biology Approaches
Advanced molecular and structural biology techniques are crucial for understanding the functional roles of adenine modifications like N-hydroxy-N-methyl-adenine. These methods provide insights into how such modifications are recognized by proteins and how they influence the structure of nucleic acids.
Structural Elucidation of Protein-Nucleic Acid Complexes (e.g., X-ray Crystallography, Cryo-EM)
The structural determination of proteins in complex with nucleic acids containing modified bases is fundamental to understanding their biological significance. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in visualizing these interactions at an atomic level.
While direct structural data for protein complexes with the transient N-hydroxy-N-methyl-adenine are limited due to its chemical instability, significant insights have been gained from studying the complexes involved in the metabolism of its precursor, N6-methyladenine (m6A). cam.ac.uknih.gov
X-ray Crystallography: This technique has been successfully used to solve the structures of key enzymes that process m6A. For instance, the crystal structure of the human demethylase ALKBH5, an enzyme that oxidizes m6A to N-hydroxy-N-methyl-adenine as an intermediate step, was determined to a resolution of 2.0 Å. nih.govoup.com The structure revealed a double-stranded β-helix core fold, characteristic of 2OG and iron-dependent oxygenases, and provided a model for how the substrate is recognized in the active site. nih.gov Analysis of the ALKBH5 structure helps in understanding the mechanism of demethylation where N-hydroxy-N-methyl-adenine is a fleeting intermediate. nih.govoup.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been pivotal in determining the architecture of large protein complexes, such as the m6A "writer" complex, which is responsible for installing the m6A mark. The human m6A writer is a large assembly that includes a catalytic subunit (METTL3/METTL14) and several regulatory proteins. nih.gov Cryo-EM structures of the m6A-METTL-associated complex (MACOM) have been resolved to 3.0-Å resolution, revealing how its core components assemble. nih.govnih.gov Furthermore, a 4.4-Å resolution cryo-EM map of the entire active writer holo-complex shows how the catalytic and regulatory modules interact to bind and modify RNA. nih.govnih.gov These structures provide a foundational understanding of the machinery that produces the substrate for enzymes like ALKBH5, which in turn generate N-hydroxy-N-methyl-adenine.
Table 1: Key Structural Studies of m6A-Metabolizing Enzymes
| Complex/Protein | Method | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| Human ALKBH5 Demethylase | X-ray Crystallography | 2.0 Å | Revealed the active site architecture and mechanism for oxidizing m6A via a hydroxymethyl intermediate. | nih.govoup.com |
| Human m6A Writer Subcomplex (MACOM) | Cryo-EM | 3.0 Å | Elucidated the core structure of the regulatory complex involving WTAP and VIRMA. | nih.govnih.gov |
| Human m6A Writer Holo-complex (MACOM-MAC) | Cryo-EM | 4.4 Å | Provided a model for the assembly of the complete active writer complex. | nih.govnih.gov |
Computational Modeling and Dynamics Simulations
Computational approaches, particularly molecular dynamics (MD) simulations, complement experimental methods by providing a dynamic view of molecular interactions. These simulations can model the behavior of nucleic acids and their protein complexes over time, offering insights into the structural and energetic consequences of modifications like N-hydroxy-N-methyl-adenine.
MD simulations have been employed to study the effects of the precursor modification, m6A, on DNA and RNA. nih.gov These studies reveal that such modifications can alter the local structure and dynamics of the nucleic acid, influencing its interaction with binding proteins. nih.govacs.org For example, simulations have shown that methylation can change the conformational landscape of DNA, affecting parameters like twist and roll angles at the modification site. nih.gov
Researchers have also used MD simulations and umbrella sampling to calculate the absolute binding free energies between modified nucleobases, including m6A, and all protein side chains. nih.govunivie.ac.at These studies help to establish a quantitative basis for understanding how proteins recognize and bind to modified nucleic acids. nih.gov The results indicate that for m6A, the effect of the modification is nuanced and manifests as changes in the absolute binding free energy rather than a dramatic reordering of sidechain affinities compared to unmodified adenine. nih.gov Such computational frameworks are directly applicable to studying the more transient N-hydroxy-N-methyl-adenine to predict its interaction preferences and dynamic behavior within protein-nucleic acid complexes.
Table 2: Applications of Computational Modeling in Adenine Modification Research
| Methodology | System Studied | Key Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | m6A-containing DNA dodecamers | Methylation alters the dynamical landscape and structural parameters of DNA. | nih.gov |
| MD Simulations and Umbrella Sampling | m6A and protein side chains | Calculated binding free energies to quantify interaction preferences. | nih.gov |
| Atomistic Simulations and Biophysical Experiments | m6A recognition by YTHDC1 reader protein | The N6-methyl group contributes to binding through interactions with an aromatic cage and by favoring a binding-prone RNA conformation. | acs.org |
| MD Simulations with Reweighted Force Fields | m6A in RNA duplexes | Developed improved force-field parameters to accurately simulate both paired and unpaired states of m6A. | arxiv.org |
Genomic and Epigenomic Profiling Methods
Identifying the precise locations of modified bases within the genome and transcriptome is essential for understanding their regulatory functions. A variety of high-throughput sequencing methods have been developed for this purpose.
Sequencing-Based Approaches for Site-Specific N-Hydroxymethyladenine Mapping
Mapping the transient N-hydroxy-N-methyl-adenine modification at single-nucleotide resolution is challenging due to its low abundance and instability. cam.ac.uknih.gov However, several innovative sequencing methods have been developed to map its more stable precursor, m6A, some of which ingeniously leverage the enzymatic conversion of m6A to N-hydroxy-N-methyl-adenine.
One such method is m6A-SEAL (m6A-selective chemical labeling). This technique utilizes the FTO enzyme to oxidize m6A to N6-hydroxymethyladenosine (hm6A). rsc.org The resulting hm6A is then reacted with dithiothreitol (B142953) (DTT) to form a stable adduct, which can be tagged with biotin (B1667282) for enrichment and subsequent sequencing. rsc.org This approach allows for the specific detection of transcripts that originally contained m6A.
Other antibody-free methods rely on enzymes that can distinguish between modified and unmodified adenosine (B11128). eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing) employs an engineered deaminase that converts unmodified adenosine (A) to inosine (B1671953) (I), which is then read as guanosine (B1672433) (G) during sequencing. frontiersin.orgnih.gov Since the enzyme does not act on m6A, the original m6A sites are identified as the remaining adenosines. frontiersin.org These enzymatic and chemical-based strategies provide powerful tools for mapping adenine modifications with high resolution, and the principles could potentially be adapted to capture transient intermediates like N-hydroxy-N-methyl-adenine.
Comparative Biology and Evolutionary Aspects of N Hydroxymethyladenine
Occurrence and Distribution Across Biological Domains
The presence of modified adenine (B156593) bases in DNA and RNA is a feature observed across all biological domains, though their specific forms, abundance, and functions can vary significantly.
Direct detection of N-hydroxy-N-methyl-adenine has been primarily documented in eukaryotes, specifically in mammals. Research has identified its deoxynucleoside form, N6-hydroxymethyl-2'-deoxyadenosine (hm6dA), in the genomic DNA of mammalian cells and tissues. oup.com This discovery points to a role for this modification in higher organisms. In one study, the concentration of hm6dA was found to be significantly elevated in lung carcinoma tissues when compared to adjacent normal tissues, suggesting a potential link to disease states. oup.com
The precursor molecule, N6-methyladenine (6mA), exhibits a much broader and more established distribution. In prokaryotes, 6mA is an abundant and functionally significant DNA modification, with levels ranging from 0.5% to 2.7% of total adenine bases. nih.gov It plays a crucial role in the restriction-modification system to defend against foreign DNA, as well as in DNA replication and repair. wikipedia.orgthegreerlab.comnih.gov
In eukaryotes, the presence and abundance of 6mA are more varied. While initially a subject of debate, its existence in eukaryotic DNA is now widely accepted. frontiersin.orgnih.gov High levels of 6mA are found in some unicellular eukaryotes like early-diverging fungi and green algae. frontiersin.orgspringernature.com In contrast, most multicellular organisms, including insects like Drosophila melanogaster and various plants, contain lower, though functionally relevant, amounts. wikipedia.orgelifesciences.org In mammals, 6mA was only definitively identified in genomic DNA in recent years, paving the way for the subsequent discovery of its hydroxylated form, hm6dA. oup.comnih.gov
| Domain | Organism Group | N6-methyladenine (6mA) Presence | N-hydroxy-N-methyl-adenine (as hm6dA) Presence | Notes |
|---|---|---|---|---|
| Prokaryotes | Bacteria | Abundant and widespread. nih.govnih.gov | Not reported. | Key roles in restriction-modification, replication, and repair. wikipedia.orgthegreerlab.com |
| Eukaryotes | Single-celled Eukaryotes (e.g., Fungi, Algae) | Present, can be at high levels. frontiersin.orgspringernature.com | Not reported. | Associated with regulation of gene expression. nih.govspringernature.com |
| Plants | Present at low levels. wikipedia.orgelifesciences.org | Not reported. | Involved in development and growth. wikipedia.org | |
| Insects (e.g., Drosophila) | Present at low levels. elifesciences.org | Not reported. | Functions in gene regulation. oup.com | |
| Mammals | Present at low levels. nih.gov | Detected in genomic DNA of cells and tissues. oup.com | hm6dA is formed from the hydroxylation of 6mA. oup.com |
The metabolism of N-hydroxy-N-methyl-adenine is intrinsically linked to the enzymes that create and potentially remove it, as well as those that act on its precursor, 6mA. These enzymes are known as "writers" (methyltransferases and hydroxylases) and "erasers" (demethylases).
The primary "writer" of N-hydroxy-N-methyl-adenine identified in mammals is the ALKBH1 protein. oup.com This enzyme, a member of the Fe(II)- and 2-oxoglutarate-dependent dioxygenase family, catalyzes the hydroxylation of 6mA in DNA to form hm6dA. oup.com This process is analogous to the TET enzyme-mediated oxidation of 5-methylcytosine (B146107).
The enzymatic machinery for the precursor, 6mA, shows significant diversity across different life forms.
6mA Writers (Methyltransferases): In prokaryotes, the Dam methyltransferase is a well-known writer. wikipedia.orgnih.gov In eukaryotes, the machinery is more complex. For RNA, a complex including METTL3 and METTL14 is central. wikipedia.org For DNA, several enzymes have been proposed, including N6AMT1 and METTL4 in mammals, and NMAD-1 in C. elegans. oup.comfrontiersin.org
6mA Erasers (Demethylases): The removal of the methyl group from 6mA is primarily carried out by the AlkB family of dioxygenases. In mammals, FTO and ALKBH5 are prominent RNA demethylases, while ALKBH1 has been identified as a 6mA DNA demethylase. wikipedia.orgfrontiersin.org This dual function of ALKBH1 as both a 6mA eraser (demethylase) and a potential hm6dA writer (hydroxylase) highlights its central role in adenine modification dynamics.
The degradation pathway for N-hydroxy-N-methyl-adenine itself is not fully elucidated. However, the fate of its RNA counterpart, N6-hydroxymethyladenosine, which is produced by the FTO enzyme, may offer a clue. This molecule is unstable and can be further processed to adenosine (B11128), suggesting that hydroxylation may be a step toward demethylation. oup.com
| Enzyme Family | Specific Enzyme | Organism(s) | Function Related to Adenine Modification | Reference |
|---|---|---|---|---|
| AlkB Homolog, 2-Oxoglutarate-Dependent Dioxygenase | ALKBH1 | Mammals | Hydroxylates 6mA to form N-hydroxy-N-methyl-adenine (hm6dA); also a 6mA demethylase. | oup.comfrontiersin.org |
| ALKBH5 | Mammals | 6mA RNA demethylase. | wikipedia.orgspandidos-publications.com | |
| FTO | Mammals | 6mA RNA demethylase via hydroxylation. | oup.comwikipedia.org | |
| DMAD | Drosophila | Regulates 6mA levels. | oup.com | |
| Methyltransferase | METTL3/METTL14 Complex | Mammals | 6mA RNA methyltransferase ("writer"). | wikipedia.orgnih.gov |
| N6AMT1 / METTL4 | Mammals | Proposed 6mA DNA methyltransferases ("writers"). | frontiersin.org | |
| Dam | Prokaryotes | 6mA DNA methyltransferase. | wikipedia.orgnih.gov |
Evolutionary Conservation and Divergence of Functions
The functions of adenine modifications show a pattern of both conservation and divergence across evolutionary history. The core enzymatic machinery, particularly the AlkB family of erasers and the METTL-like writers, is broadly conserved among eukaryotes, suggesting a fundamental importance for this regulatory system. wikipedia.orgnih.govoup.com
Conservation: The consensus sequence for 6mA deposition (often RRACH) is highly conserved in the mRNA of diverse eukaryotes, from yeast to humans. wikipedia.orgplos.org Furthermore, specific genes, such as the histone deacetylase HDAC6, have been found to contain a conserved 6mA modification in both plants (Arabidopsis) and humans, implying a shared regulatory function that has been maintained over long evolutionary timescales. oup.com The discovery of N-hydroxy-N-methyl-adenine as a product of the conserved ALKBH1 enzyme in mammals suggests that this further layer of regulation may also be a conserved feature among vertebrates. oup.com
Divergence: While the tools are often conserved, their application has diverged significantly.
In prokaryotes , 6mA's primary role is defensive and operational, distinguishing self from non-self DNA and ensuring fidelity in replication. thegreerlab.comnih.gov
In single-celled eukaryotes , such as green algae, 6mA is often found at the start sites of active genes, indicating a role in promoting transcription. nih.gov
In plants , 6mA is critical for proper development, with mutations in its writer enzymes leading to arrested embryonic growth and abnormal floral patterns. wikipedia.org
In mammals , the function appears to have shifted toward repressive roles. 6mA in DNA is often associated with the silencing of transposable elements and genes, including those on the X-chromosome. nih.govfrontiersin.org The emergence of N-hydroxy-N-methyl-adenine (hm6dA) in mammals represents a further evolutionary development. Its presence suggests a more complex and dynamic regulatory system for adenine methylation, potentially acting as an intermediate in active demethylation or as a distinct epigenetic mark with its own effector proteins and functions, particularly in contexts like development and disease. oup.com
Implications for Cellular Homeostasis and Stress Responses
Modified adenines, including N-hydroxy-N-methyl-adenine and its precursor, are deeply implicated in maintaining cellular balance and responding to environmental challenges.
Cellular Homeostasis: The 6mA modification network is vital for the homeostasis of the immune system, regulating the differentiation and function of T cells and the anti-tumor activity of NK cells. cancerbiomed.org It is also connected to fundamental metabolic processes, including energy homeostasis, with the 6mA demethylase FTO being a well-established regulator of obesity. wikipedia.org At the cellular level, 6mA helps maintain the undifferentiated state of embryonic stem cells and governs the quiescence of hematopoietic stem cells, ensuring a proper balance between self-renewal and differentiation. wikipedia.orgnih.gov The discovery of hm6dA adds another regulatory checkpoint to these homeostatic processes, with its formation by ALKBH1 providing a mechanism to dynamically tune the levels of 6mA. oup.com
Stress Responses: The 6mA pathway is a key component of the cellular stress response.
Hypoxia: The 6mA demethylase ALKBH5 is regulated by hypoxia-inducible factors (HIFs), linking oxygen levels to RNA stability and cellular adaptation to low-oxygen environments. biorxiv.org
DNA Damage: 6mA is implicated in the DNA damage response. spandidos-publications.com One proposed function is to minimize errors during DNA repair by preventing the misincorporation of oxidized guanine (B1146940) opposite adenine. nih.gov
General Stress: In mice, exposure to chronic stress has been shown to alter 6mA levels in specific brain regions like the amygdala and prefrontal cortex, linking this epigenetic mark to the neurobiology of stress. frontiersin.orgnih.gov
The formation of N-hydroxy-N-methyl-adenine by ALKBH1 is a critical part of this stress response system. Elevated ALKBH1 expression, such as that seen in certain cancers, leads to an increase in hm6dA. oup.com This suggests that the hydroxylation of 6mA could be a regulated response to cellular stress or oncogenic transformation, either to erase the original 6mA mark or to create a new signal, hm6dA, that mediates downstream effects.
Q & A
Q. What are the primary biochemical roles of N-hydroxy-N-methyl adenine in cellular processes, and how can these roles be experimentally validated?
N-Hydroxy-N-methyl adenine derivatives are structurally analogous to adenine, a core component of cofactors like NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide), which are critical in redox reactions and cellular respiration . To validate its biochemical roles:
- Methodology : Use in vitro enzyme assays (e.g., NADH/NAD+ quantification via spectrophotometry at 340 nm) to assess its impact on enzymatic activity. Compare kinetic parameters (Km, Vmax) with adenine as a control .
- Example : A study on NAD-dependent dehydrogenases could involve incubating the enzyme with N-hydroxy-N-methyl adenine and monitoring NADH production via UV-Vis spectroscopy .
Q. What synthetic routes are recommended for producing N-hydroxy-N-methyl adenine with high purity, and how are impurities characterized?
Synthesis typically involves hydroxylation and methylation of adenine precursors. For purity control:
- Methodology :
- Reaction Optimization : Use anhydrous conditions and catalysts like Pd/C for selective N-methylation .
- Impurity Profiling : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 260 nm) and mass spectrometry (MS) to identify byproducts such as N-methyl adenine or unreacted intermediates .
- Quality Control : Validate purity (>98%) via 1H NMR and 13C NMR, referencing Daicel Pharma’s protocols for adenine impurities .
Advanced Research Questions
Q. How can contradictory data on the stability of N-hydroxy-N-methyl adenine under varying pH conditions be resolved?
Conflicting stability data often arise from differences in experimental design (e.g., buffer systems, temperature).
- Methodology :
- Controlled Stability Studies : Conduct parallel experiments using standardized buffers (e.g., phosphate buffer pH 7.4 vs. acetate buffer pH 5.0) at 25°C and 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., ionic strength, light exposure) causing discrepancies .
- Example : A 2020 study resolved pH-dependent stability issues by pre-treating samples with antioxidants to suppress oxidative degradation .
Q. What advanced spectroscopic techniques are suitable for elucidating the coordination chemistry of N-hydroxy-N-methyl adenine with metal ions?
The compound’s hydroxyl and amine groups enable metal chelation, relevant to nanomedicine and catalysis.
- Methodology :
- UV-Vis Titration : Monitor shifts in absorption peaks (e.g., 250–300 nm) upon incremental addition of metal ions (e.g., Pb²+, Cd²+) .
- FT-IR Spectroscopy : Analyze changes in N–O and C–N stretching frequencies (e.g., 1650–1550 cm⁻¹) to confirm metal-ligand binding .
- X-ray Crystallography : Resolve 3D structures of metal complexes, though this requires high-purity crystals .
Q. How can researchers design experiments to assess the epigenetic effects of N-hydroxy-N-methyl adenine derivatives?
Adenine analogs may influence DNA methylation or histone modification.
- Methodology :
- Cell-Based Assays : Treat cell lines (e.g., HEK293) with the compound and perform bisulfite sequencing to map CpG methylation changes .
- Gene Expression Profiling : Use qPCR or RNA-seq to correlate methylation patterns with transcriptional activity of genes like NADPH oxidase .
- Data Integration : Combine methylation data (e.g., differentially methylated regions, DMRs) with pathway analysis tools like empirical Bayesian Gene Set Enrichment Analysis (ebGSEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
